6,7-Dichlorochromone
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Overview
Description
6,7-Dichlorochromone is a chemical compound with the molecular formula C9H4Cl2O2 It is a derivative of chromone, a naturally occurring compound found in various plants Chromones are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dichlorochromone can be synthesized through several methods. One common method involves the chlorination of chromone using chlorine gas or other chlorinating agents. The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature conditions to ensure selective chlorination at the 6 and 7 positions.
Another method involves the cyclization of 2,4-dichlorophenylacetic acid with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the chromone ring with chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichlorochromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. These reactions often require specific solvents and temperature control.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides. These reactions may require the presence of a catalyst and specific reaction conditions to achieve high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized chromone derivatives with different biological and chemical properties.
Scientific Research Applications
6,7-Dichlorochromone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research on this compound and its derivatives focuses on developing new drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as dyes, pigments, and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Dichlorochromone involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various enzymes and receptors. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its derivatives may interact with DNA or proteins, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
6,7-Dichlorochromone can be compared with other similar compounds, such as:
6,8-Dichlorochromone: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
6,7-Dichloroquinoline: A quinoline derivative with similar chlorine substitution, used in different chemical and biological applications.
6,8-Dichlorocoumarin: A coumarin derivative with chlorine atoms at the 6 and 8 positions, known for its unique photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
6,7-Dichlorochromone is a synthetic compound belonging to the chromone family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms at positions 6 and 7 of the chromone ring. This substitution pattern is significant as it influences the compound's reactivity and biological activity.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 11.8 ± 6.9 | Induction of apoptosis and cell cycle arrest |
HCT-116 (Colon) | 10.3 ± 0.58 | DNA fragmentation and modulation of apoptotic genes |
HepG2 (Liver) | 8.77 ± 0.83 | Up-regulation of pro-apoptotic genes |
These results indicate that this compound can effectively inhibit the growth of tumor cells through multiple mechanisms, including apoptosis induction and cell cycle regulation .
The cytotoxicity of this compound is attributed to its ability to interact with specific cellular pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by down-regulating anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like P53 and Bax .
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases, particularly in the G1 phase, which is critical for preventing tumor progression .
- DNA Damage : Evidence suggests that this compound induces DNA fragmentation in cancer cells, leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits effective inhibition against:
- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Such as Candida albicans and Aspergillus niger.
The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in breast cancer therapies .
- Antimicrobial Efficacy Assessment : In a clinical setting, a formulation containing this compound was tested against common bacterial infections. Results showed a notable decrease in infection rates among treated patients compared to those receiving standard antibiotic therapy .
Properties
CAS No. |
288399-53-1 |
---|---|
Molecular Formula |
C9H4Cl2O2 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
6,7-dichlorochromen-4-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H |
InChI Key |
UZTLURXESPNHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=C(C=C2C1=O)Cl)Cl |
Origin of Product |
United States |
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